![molecular formula C10H5ClF3N3O B6315233 5-Chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde CAS No. 1802602-59-0](/img/structure/B6315233.png)
5-Chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde” is a chemical compound . It may be used as a reactant in the three-component reaction of 2-halogenated aromatic aldehydes .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in various scientific literature . The structure of the compounds was confirmed by 1H NMR, 13C NMR, and Mass spectral analysis after purification .Molecular Structure Analysis
The molecular structure of “5-Chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde” is characterized by the presence of a trifluoromethyl group and a triazolyl group attached to a benzaldehyde moiety .Chemical Reactions Analysis
This compound may participate in various chemical reactions. For instance, it can be used as a reactant in the three-component reaction of 2-halogenated aromatic aldehydes .Applications De Recherche Scientifique
Antibacterial Agents
The triazole core of 5-Chloro-2-(4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl)benzaldehyde has been extensively studied for its antibacterial properties. Research indicates that compounds containing the 1,2,4-triazole ring exhibit significant antibacterial activity, which is crucial in the fight against drug-resistant bacteria . This compound can be a valuable scaffold for developing new antibacterial drugs to address public health concerns posed by antibiotic resistance.
Drug Development
The trifluoromethyl group present in this compound is a common feature in many FDA-approved drugs. This group is known to impart unique pharmacological properties to drug molecules. As such, 5-Chloro-2-(4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl)benzaldehyde could be used in the synthesis of new drug candidates, particularly those targeting diseases where fluorine-containing compounds have shown efficacy .
Organic Synthesis
This compound may serve as a reactant in multi-component chemical reactions. For instance, it can be used in the synthesis of imidazoquinolinoacridinone derivatives when reacted with 2-halogenated aromatic aldehydes and cyclohexane-1,3-diones . These derivatives have potential applications in medicinal chemistry and materials science.
Material Science
Due to its unique chemical structure, 5-Chloro-2-(4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl)benzaldehyde can be utilized in the field of materials science. Its properties make it suitable for studying biological processes and developing new materials with specific desired characteristics.
Hazardous Material Research
Given that this chemical is considered hazardous by OSHA standards, it also has applications in safety and hazardous material research. It can be used to study the effects of exposure to hazardous substances on the human body and the environment, and to develop safety protocols for handling such materials .
Safety and Hazards
Mécanisme D'action
Target of Action
Similar triazole-based compounds have been found to exhibit cytotoxic activities against tumor cell lines .
Mode of Action
Triazole-based compounds have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties . These compounds have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Result of Action
Related compounds have shown to reduce the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Propriétés
IUPAC Name |
5-chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N3O/c11-7-1-2-8(6(3-7)5-18)17-4-9(15-16-17)10(12,13)14/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJFDLUMNVHEPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=O)N2C=C(N=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

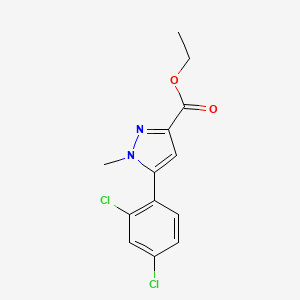
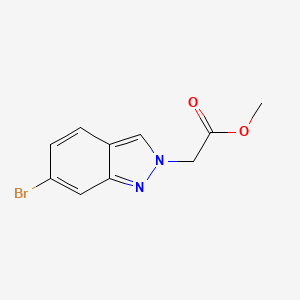

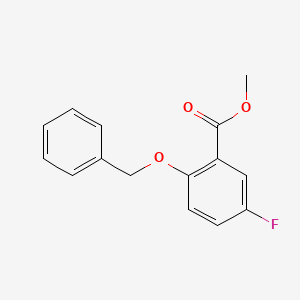

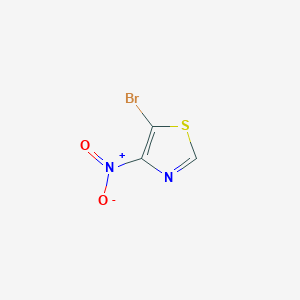

![(1R)-1-[3-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B6315213.png)
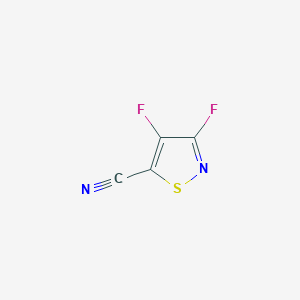



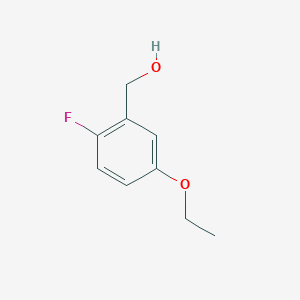
![2-Bromo-9H-pyrrolo[2,3-b:4,5-c']dipyridine](/img/structure/B6315262.png)